N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide is a complex organic compound that belongs to the class of dibenzo[b,d]furan derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a dibenzo[b,d]furan core, which is a fused aromatic system, and a sulfonamide group, which is known for its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,d]furan core, which can be synthesized from substituted phenols via an O-arylation reaction followed by cyclization of diaryl ethers . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides in the presence of a base, such as triethylamine . The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The dibenzo[b,d]furan core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity . These interactions can modulate various biological pathways, resulting in the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]furan: The parent compound with a simpler structure and different biological activities.
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]thiophene-3-sulfonamide: A sulfur analog with potentially different pharmacological properties.
N-methyl-N-(2-phenoxyethyl)benzofuran-3-sulfonamide: A related compound with a benzofuran core instead of dibenzo[b,d]furan.
Uniqueness
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide is unique due to its specific combination of structural features, including the dibenzo[b,d]furan core and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H19NO4S |
---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-methyl-N-(2-phenoxyethyl)dibenzofuran-3-sulfonamide |
InChI |
InChI=1S/C21H19NO4S/c1-22(13-14-25-16-7-3-2-4-8-16)27(23,24)17-11-12-19-18-9-5-6-10-20(18)26-21(19)15-17/h2-12,15H,13-14H2,1H3 |
InChI-Schlüssel |
KESSPWAXQIHOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.